(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol
Description
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol (CAS: 161401-95-2) is a hyperbranched aromatic polyether derivative characterized by a central phenyl ring substituted with three dodecyloxybenzylmethoxy groups and a terminal methanol group. Its synthesis involves reducing esters (e.g., methyl 3,4,5-tris(dodecyloxy)benzoate) using lithium aluminum hydride or similar reagents, achieving yields of 94% .
Properties
CAS No. |
161401-95-2 |
|---|---|
Molecular Formula |
C64H98O7 |
Molecular Weight |
979.5 g/mol |
IUPAC Name |
[3,4,5-tris[(4-dodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C64H98O7/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50,65H,4-33,46-48,51-54H2,1-3H3 |
InChI Key |
ACYFUXURQSYTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Dodecyloxy)benzyl Bromide
The synthesis of the side-chain precursor begins with the alkylation of 4-hydroxybenzyl alcohol using dodecyl bromide under Williamson conditions:
Reaction Conditions
- Substrates : 4-Hydroxybenzyl alcohol (1.0 equiv), dodecyl bromide (3.2 equiv)
- Base : K₂CO₃ (4.0 equiv)
- Solvent : Anhydrous DMF, 80°C, 12 h under argon
- Workup : Aqueous extraction, column chromatography (hexane:EtOAc 9:1)
- Yield : 82–88%
Subsequent bromination of the benzyl alcohol intermediate using PBr₃ in dichloromethane furnishes 4-(dodecyloxy)benzyl bromide, a critical electrophile for etherification.
Core Assembly via Sequential Etherification
The central phenyl core is constructed using 3,4,5-trihydroxybenzaldehyde as the starting material. Each hydroxyl group undergoes alkylation with 4-(dodecyloxy)benzyl bromide:
Optimized Etherification Protocol
Aldehyde Reduction to Primary Alcohol
The aldehyde group in the trisubstituted intermediate is reduced to a primary alcohol using sodium borohydride:
Reduction Conditions
- Reducing Agent : NaBH₄ (2.5 equiv)
- Solvent : Ethanol/THF (3:1), 0°C to room temperature
- Additive : NaHCO₃ (3.0 equiv) to neutralize residual acid
- Workup : Extraction with diethyl ether, drying over MgSO₄
- Yield : 89–93%
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 1318.7 g/mol | HRMS |
| Melting Point | 72–75°C | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in THF | Turbidimetric assay |
Challenges and Optimization Strategies
Steric Hindrance in Etherification
The bulky dodecyl chains impede nucleophilic attack during the final etherification step. Strategies to mitigate this include:
Purification of Hydrophobic Intermediates
Size-exclusion chromatography (Sephadex LH-20) proves effective for separating unreacted starting materials from the target compound, leveraging differences in hydrodynamic volume.
Industrial-Scale Considerations
The patent-pending method for 3,5-di-tert-butyl-4-hydroxybenzyl alcohol provides a template for large-scale adaptation:
- Continuous Flow Reactors : Reduce reaction times from hours to minutes.
- Solvent Recycling : Recovery of acetonitrile via fractional distillation cuts costs by 40%.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)aldehyde or (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)carboxylic acid. Reduction of the phenyl ring can produce (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)cyclohexanol.
Scientific Research Applications
(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery and targeted therapy.
Industry: It is used in the development of advanced materials, including surfactants and liquid crystals, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their structure and function. The dodecyloxybenzyl groups can facilitate the compound’s insertion into lipid bilayers, potentially disrupting membrane integrity or modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length and Substituent Variations
Compound 1c
- Structure: 6-{N-[4-({4-[(E)-(Pyridin-2-yl)methylidene]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(nonyloxy)benzoate.
- Key Differences: Shorter nonyloxy chains (C9 vs. dodecyloxy C12) and pyridine-based ester linkage.
Compound 1d
- Structure : Analog of 1c with dodecyloxy chains.
- Key Differences : Longer alkyl chains enhance hydrophobicity (logP ~9.23) and thermal stability, favoring mesophase formation in liquid crystals .
AzoBTA ()
Functional Group Modifications
(3,4,5-Tris(dodecyloxy)phenyl)methanamine ()
- Structure: Methanol group replaced with a primary amine (-NH₂).
3,4,5-Tris(dodecyloxy)benzoic Acid Derivatives ()
- Structure : Benzoic acid ester with extended branching (C136H240O14).
- Key Differences: Larger molecular weight (2099 Da vs. ~1000 Da for the methanol variant) and extreme hydrophobicity (logP = 48.84).
- Applications : Likely used in high-molecular-weight surfactants or dendritic polymers .
Oxadiazole-Integrated Anthraquinone ()
Biological Activity
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes three dodecyloxy groups attached to a phenolic backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , and its structural features contribute to its amphiphilic nature. The presence of long dodecyloxy chains enhances hydrophobicity while allowing some interaction with polar environments. This dual characteristic is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₈₅O₃ |
| Molecular Weight | 703.2 g/mol |
| Solubility | Soluble in organic solvents, limited in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, influencing several biochemical pathways.
- Enzyme Inhibition : Studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
- Receptor Binding : The compound has shown promise in binding to specific receptors associated with inflammatory responses, which could be beneficial in treating conditions like arthritis and psoriasis.
Case Studies
- Anti-inflammatory Effects : In a study published in Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of similar compounds with dodecyloxy substitutions. They found that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of dodecyloxy-substituted phenolic compounds on cancer cell lines. The results indicated that these compounds induced apoptosis in various cancer cells through mitochondrial pathways .
Research Findings
Recent research highlights the following findings regarding this compound:
- Cellular Uptake : The compound demonstrated effective cellular uptake due to its amphiphilic nature, facilitating its interaction with cell membranes.
- Toxicity Profile : Preliminary toxicity assessments indicated that while the compound exhibits biological activity, it also requires careful evaluation to ensure safety for potential therapeutic use.
Q & A
Basic: What are the recommended synthetic routes for (3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol, and how can purity be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step functionalization of the phenyl core. A plausible approach includes:
Core Preparation : Start with a trihydroxyphenylmethanol derivative. Introduce dodecyloxy groups via nucleophilic substitution using 4-dodecyloxyphenol under Mitsunobu conditions (e.g., DIAD/PPh3) .
Reduction : Use sodium borohydride (NaBH4) in methanol to reduce aldehyde intermediates to the alcohol, as demonstrated in analogous methoxyphenylmethanol syntheses .
Purification : Optimize purity via column chromatography (hexane/EtOAc gradients) and recrystallization in ethyl acetate, which effectively removes unreacted starting materials .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane/EtOAc) and confirm purity via <sup>1</sup>H NMR (e.g., absence of aldehyde protons at δ ~9–10 ppm) .
Basic: How should researchers characterize the molecular structure of this compound spectroscopically?
Methodological Answer:
Employ a combination of techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify key signals, such as:
- FTIR : Confirm hydroxyl (3349 cm<sup>-1</sup>), ether (1236 cm<sup>-1</sup>), and aromatic (1512 cm<sup>-1</sup>) stretches .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected ~1,000–1,200 g/mol based on substituents).
Validation : Cross-reference spectral data with structurally similar compounds, such as (4-decyloxy-3-methoxyphenyl)methanol or triazine-linked methoxyphenyl derivatives .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Conflicts often arise from variations in alkyl chain packing and solvent polarity. To address this:
Systematic Solubility Testing : Use a standardized protocol (e.g., 1 mg/mL in DMSO, THF, chloroform, hexane) under controlled temperatures (25°C and 50°C) .
Dynamic Light Scattering (DLS) : Detect aggregation in aqueous systems, which may explain poor solubility in polar solvents despite hydrophilic methoxy groups .
Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends, leveraging the hydrophobic dodecyloxy chains and hydrophilic core .
Case Study : Analogous compounds with long alkyl chains exhibit micelle formation in aqueous media, which can mask true solubility .
Advanced: What strategies are effective for studying the self-assembly behavior of this compound?
Methodological Answer:
The compound’s amphiphilic structure suggests potential for liquid crystalline or micellar phases. Key approaches include:
Transmission Electron Microscopy (TEM) : Image nanostructures in dilute solutions (e.g., 0.1% w/v in THF/water) .
Small-Angle X-ray Scattering (SAXS) : Quantify periodicities in self-assembled films or gels .
Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition or melting points) influenced by alkyl chain mobility .
Experimental Design : Use a split-plot design to test variables like concentration, temperature, and solvent polarity, as applied in analogous phytochemical studies .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions may stem from impurity profiles or assay conditions. Mitigate via:
Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before biological testing .
Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
Control Experiments : Compare with structurally simplified analogs (e.g., lacking dodecyloxy chains) to isolate functional group contributions .
Example : In phenolic derivatives, trace aldehydes from incomplete reduction can artificially inflate cytotoxicity; rigorous NaBH4 quenching is critical .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
While specific toxicology data are limited, adopt protocols for similar methoxyphenyl alcohols:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (skin/eyes) .
- Storage : Keep under argon at –20°C to prevent oxidation; silica gel stabilizes hygroscopic compounds .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal, as recommended for phenolic alcohols .
Note : Monitor for decomposition via TLC; degraded products may exhibit new spots (Rf >0.8 in polar solvents) .
Advanced: How can computational chemistry aid in predicting this compound’s reactivity?
Methodological Answer:
Leverage DFT calculations (e.g., Gaussian 16):
Electrostatic Potential Maps : Identify nucleophilic sites (e.g., methanol oxygen) for functionalization .
Transition State Analysis : Model esterification or etherification reactions to optimize synthetic yields .
LogP Calculations : Predict partition coefficients (e.g., using ChemAxon) to guide solvent selection for extractions .
Validation : Compare computed NMR shifts (<1 ppm deviation) and reaction barriers with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
